![molecular formula C30H26N4O4 B14799072 N'~1~,N'~4~-bis[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]butanedihydrazide](/img/structure/B14799072.png)
N'~1~,N'~4~-bis[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]butanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’1,N’4-bis[3-(1-naphthyl)acryloyl]succinohydrazide is an organic compound with a complex structure that includes naphthyl groups and acrylamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’4-bis[3-(1-naphthyl)acryloyl]succinohydrazide typically involves the reaction of succinohydrazide with 3-(1-naphthyl)acryloyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for N’1,N’4-bis[3-(1-naphthyl)acryloyl]succinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’1,N’4-bis[3-(1-naphthyl)acryloyl]succinohydrazide can undergo various chemical reactions, including:
Oxidation: The naphthyl groups can be oxidized to form naphthoquinones.
Reduction: The acrylamide groups can be reduced to form the corresponding amines.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the hydrazide group.
Major Products
Oxidation: Naphthoquinones.
Reduction: Amines.
Substitution: Substituted hydrazides.
Scientific Research Applications
N’1,N’4-bis[3-(1-naphthyl)acryloyl]succinohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of N’1,N’4-bis[3-(1-naphthyl)acryloyl]succinohydrazide involves its interaction with molecular targets through its hydrazide and acrylamide functionalities. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The naphthyl groups can also participate in π-π interactions, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(acryloyl)cystamine: Used as a cross-linker in polymer chemistry.
N,N’-Bis(acryloyl)ethylenediamine: Another cross-linker with similar applications in polymer science.
Uniqueness
N’1,N’4-bis[3-(1-naphthyl)acryloyl]succinohydrazide is unique due to the presence of both naphthyl and acrylamide groups, which provide a combination of optical properties and reactivity that is not commonly found in other compounds. This makes it particularly useful in applications requiring specific interactions with biological molecules or the development of materials with unique electronic properties .
Properties
Molecular Formula |
C30H26N4O4 |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
1-N',4-N'-bis[(E)-3-naphthalen-1-ylprop-2-enoyl]butanedihydrazide |
InChI |
InChI=1S/C30H26N4O4/c35-27(17-15-23-11-5-9-21-7-1-3-13-25(21)23)31-33-29(37)19-20-30(38)34-32-28(36)18-16-24-12-6-10-22-8-2-4-14-26(22)24/h1-18H,19-20H2,(H,31,35)(H,32,36)(H,33,37)(H,34,38)/b17-15+,18-16+ |
InChI Key |
MNTNMMYMUMUZDA-YTEMWHBBSA-N |
Isomeric SMILES |
C1=CC=C2C(=CC=CC2=C1)/C=C/C(=O)NNC(=O)CCC(=O)NNC(=O)/C=C/C3=CC=CC4=CC=CC=C34 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC(=O)NNC(=O)CCC(=O)NNC(=O)C=CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(azepan-1-ylsulfonyl)-N-[(E)-1,3-benzodioxol-5-ylmethylidene]aniline](/img/structure/B14799010.png)
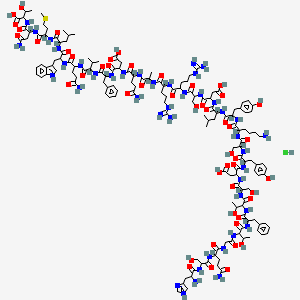
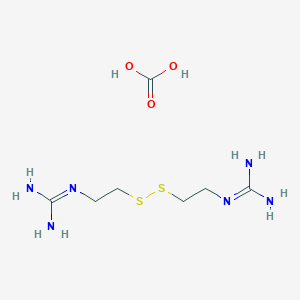
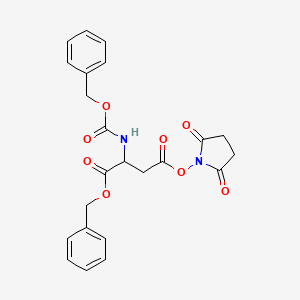
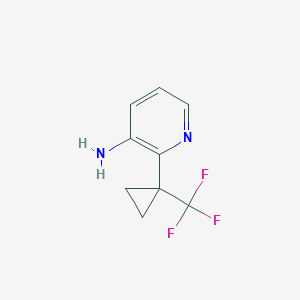
![methyl (Z)-2-[(2S,3S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B14799038.png)
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrate;dihydrochloride](/img/structure/B14799045.png)
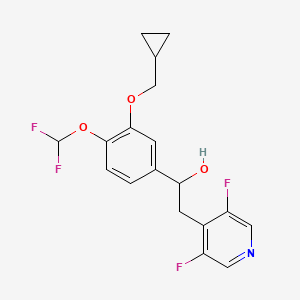
![N-{(E)-[4-(propan-2-yl)phenyl]methylidene}-4-(trifluoromethoxy)aniline](/img/structure/B14799049.png)
![benzyl (1R,5R)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14799053.png)
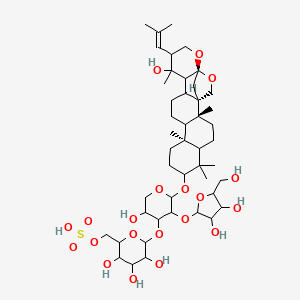
![(7S,11R,16R)-14,16-dihydroxy-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-en-6-one](/img/structure/B14799060.png)
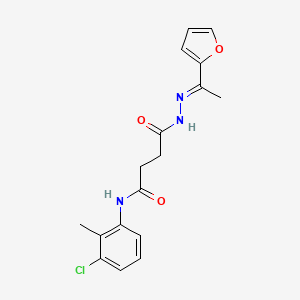
![12,13-Didehydro-6-methyl-4-phenyl-2H-benzo[c]pyrano[2,3-i][1]benzazocine-2,7(6H)-dione](/img/structure/B14799071.png)
